molecular formula C5H9FO4S2 B2379144 (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride CAS No. 2137674-82-7

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride

Cat. No. B2379144
CAS RN: 2137674-82-7
M. Wt: 216.24
InChI Key: RWXBMCSUBGHCRE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Safety Information : The compound is labeled as hazardous (GHS05, GHS07) and poses risks related to ingestion, skin contact, and inhalation. Precautions should be taken during handling .

Scientific Research Applications

Enzyme Interaction Studies

  • Methanesulfonyl fluoride has been studied for its interaction with enzymes like acetylcholinesterase. It acts as an oxydiaphoric (acid-transferring) inhibitor, forming a methanesulfonyl enzyme derivative, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors (Kitz & Wilson, 1963).

Chemical Synthesis and Reactions

  • It has been used in selective fluorination reactions, showcasing its role in organic synthesis. For example, its combination with cesium fluoride has been effective for the fluorination of various benzyl alcohols (Makino & Yoshioka, 1987).
  • Electrochemical fluorination studies involving methanedisulfonyl fluoride have been conducted to produce difluoromethanedisulfonyl fluoride, a precursor in chemical synthesis (Klink, Wasser, & Liu, 1986).

Medicinal Chemistry and Pharmacology

  • Methanesulfonyl fluoride has been used to study the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, contributing to medicinal chemistry research (Greenspan & Wilson, 1970).
  • It has also been utilized in the synthesis of fluorine-containing compounds, which are important in various pharmacological applications (Kobayashi et al., 2003).

Analytical Chemistry Applications

  • In analytical chemistry, its effect on the detection reaction for cholinesterase activity determination has been explored (Stojan & Pavlič, 1994).
  • Research has also been conducted on the synthesis of 1-[18F]fluorodeoxyglucose, where methanesulfonyl fluoride plays a role in the reaction process (Groot et al., 1999).

Safety and Hazards

  • Precautionary Statements : P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXBMCSUBGHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride

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